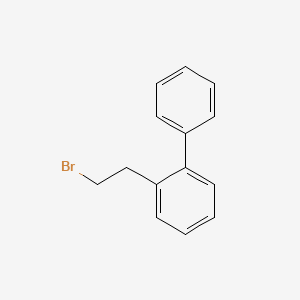

2-(2-Bromoethyl)-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYOCFXHZSUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Synthesis

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl structures. A representative protocol involves reacting 2-bromophenylboronic acid with 1,2-dibromobenzene in the presence of potassium phosphate (K₃PO₄) and a palladium catalyst. The reaction proceeds at 80°C in toluene, achieving biphenyl formation through aryl-aryl bond formation. Critical parameters include:

-

Catalyst loading : 0.2 mol% Pd(OAc)₂ optimizes cost and reactivity.

-

Base selection : K₃PO₄ enhances transmetalation efficiency compared to carbonate bases.

-

Solvent effects : Toluene minimizes side reactions while maintaining reagent solubility.

Post-reaction workup involves aqueous extraction with ethyl acetate, drying over MgSO₄, and silica gel chromatography to isolate the biphenyl intermediate. This method typically yields 70–85% pure product, though residual catalyst removal remains a challenge for pharmaceutical-grade applications.

Bromoethyl Side-Chain Introduction Strategies

Photochemical Bromination of Ethyl-Substituted Biphenyls

Radical bromination under UV irradiation provides regioselective bromination of ethyl groups. A patented method employs N-bromosuccinimide (NBS) in dichloromethane/water biphasic systems, irradiated with a medium-pressure mercury lamp (8 kW). Key steps include:

-

Dissolving 2-ethyl-1,1'-biphenyl in dichloromethane.

-

Adding NBS (1.4 equiv) and initiating photoirradiation at 10°C.

-

Quenching with sodium bisulfite to eliminate excess brominating agents.

This method achieves 65–75% conversion to 2-(2-bromoethyl)-1,1'-biphenyl, with <5% dibromination byproducts. The aqueous/organic phase separation simplifies purification, though lamp intensity and temperature control are critical for reproducibility.

Triphenylphosphine-Mediated Bromoethylation

Phosphonium salt intermediates enable controlled bromoethyl group installation. A metal-free approach reacts 2-vinylbiphenyl with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane:

-

Vinylic activation : PPh₃ (1.5 equiv) reacts with 2-vinylbiphenyl to form a phosphonium intermediate.

-

Bromination : CBr₄ (1.2 equiv) substitutes the phosphonium group with bromine at 25°C.

-

Workup : Sequential washing with NaHSO₃ and water removes residual phosphorus byproducts.

This two-step process delivers 70–80% yields, with NMR-confirmed regiochemistry. The absence of metals makes this route preferable for electronics-grade material synthesis.

Integrated Multi-Step Synthesis Approaches

Sequential Aldol Condensation and Bromination

A Chinese patent outlines a four-step synthesis from 2-formylbenzoic acid methyl ester:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Wittig reaction with methyl triphenylphosphonium iodide | n-BuLi, THF, -70°C → RT | 70% |

| 2 | Hydroboration-oxidation | BH₃·SMe₂, NaOH/H₂O₂ | 90% |

| 3 | Bromination with PPh₃/CBr₄ | CH₂Cl₂, 25°C | 70% |

This route’s cumulative yield reaches ~44%, with HPLC purity >98%. The use of air-sensitive reagents (e.g., BH₃·SMe₂) necessitates inert atmosphere handling, increasing operational complexity.

Bromoethyl Acetate Intermediate Route

EP0411035B1 describes synthesizing 2-bromoethyl acetate from ethylene glycol, followed by coupling to biphenyl:

-

Bromoethyl acetate synthesis :

-

Friedel-Crafts alkylation :

This method’s strength lies in utilizing commodity chemicals, though AlCl₃ waste management poses environmental concerns.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-(2-Bromoethyl)-1,1’-biphenyl undergoes nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding biphenyl carboxylic acids.

Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form ethyl-substituted biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Formation of various substituted biphenyl derivatives.

Oxidation: Formation of biphenyl carboxylic acids.

Reduction: Formation of ethyl-substituted biphenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C14H12Br

- Molecular Weight : 276.15 g/mol

- Structure : This compound features a biphenyl backbone with a bromoethyl substituent, enhancing its reactivity in various chemical transformations.

Applications in Organic Synthesis

1. Synthesis of Complex Organic Molecules

- 2-(2-Bromoethyl)-1,1'-biphenyl serves as an important intermediate in the synthesis of more complex organic compounds. It can undergo nucleophilic substitution reactions to introduce various functional groups, making it valuable for creating diverse chemical entities .

2. Preparation of Chiral Compounds

- The compound has been utilized in the preparation of chiral molecules such as α-aminoisobutyric acid derivatives. These derivatives are significant in asymmetric synthesis and pharmaceutical applications .

Material Science Applications

1. Flame Retardants

- Compounds related to this compound are studied for their properties as brominated flame retardants. Their effectiveness in reducing flammability in polymers is crucial for safety applications in various industries .

2. Polymer Chemistry

- The compound can be incorporated into polymer matrices to enhance mechanical properties or alter thermal stability. Its bromine content contributes to flame retardancy while maintaining structural integrity .

Medicinal Chemistry

1. Drug Development

- Research indicates that biphenyl derivatives can influence drug metabolism and pharmacokinetics. This compound is explored for its potential as a scaffold in drug design, particularly in targeting specific biological pathways .

2. Antimicrobial Activity

- Some studies have reported that derivatives of biphenyl compounds exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antiseptic agents .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,1’-biphenyl involves its ability to undergo electrophilic aromatic substitution reactions. The bromoethyl group acts as an electrophile, facilitating the formation of various substituted derivatives. The compound can interact with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Biphenyl Derivatives

Structural and Physicochemical Properties

Key structural variations among biphenyl derivatives include substituent type (e.g., bromo, methyl, fluoro), position (ortho, meta, para), and additional functional groups (e.g., esters, carbamates). These factors influence molecular weight, polarity, and crystallinity.

Table 1: Comparative Data on Biphenyl Derivatives

Crystallographic and Computational Insights

- Single-crystal X-ray studies reveal that biphenyl derivatives with bulky substituents (e.g., bromoethyl) adopt tightly packed crystal structures, enhancing thermal stability .

- Molecular docking simulations demonstrate that brominated biphenyl esters bind to tyrosinase at the active-site entrance, while fluorine-containing analogs target hydrophobic pockets in GPR120 .

Research Findings and Trends

Substituent Effects : Bromine enhances electrophilicity, favoring nucleophilic substitutions, while fluorine improves pharmacokinetic properties (e.g., bioavailability) .

Positional Isomerism : Ortho-substituted biphenyls (e.g., 2-bromobiphenyl) exhibit lower symmetry and higher melting points compared to para-substituted analogues .

Dual Functionalization: Compounds like 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromoethanone] enable dual functionalization in polymer chemistry, acting as crosslinkers in antimicrobial dental materials .

Biological Activity

2-(2-Bromoethyl)-1,1'-biphenyl is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound this compound features a biphenyl backbone with a bromoethyl substituent. Its molecular formula is C_{14}H_{12}Br, and it has a molecular weight of approximately 276.15 g/mol. The presence of bromine in its structure suggests potential reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related biphenyl derivatives can inhibit cell proliferation in various cancer cell lines by interfering with cell cycle progression. Specifically, the inhibition of cyclin D1 expression has been noted as a mechanism through which these compounds exert their effects on cancer cells .

Table 1: Effects of Biphenyl Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SW480 (Colorectal) | TBD | Inhibition of cyclin D1 |

| BEI-9 | SW480 | 50 | NF-κB pathway inhibition |

| Other biphenyls | Various | TBD | Cell cycle arrest |

Antimicrobial Activity

There is emerging evidence that certain biphenyl compounds possess antimicrobial properties. Studies have demonstrated that modifications to the biphenyl structure can enhance activity against specific bacterial strains. For example, structural analogs have shown activity against Chlamydia species, suggesting that similar mechanisms may be explored for this compound .

Table 2: Antimicrobial Activity of Biphenyl Derivatives

| Compound | Bacterial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | TBD | TBD |

| ACP1a | N. meningitidis | 64 µg/mL |

| ACP1b | H. influenzae | 16 µg/mL |

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Cycle Regulation : Similar compounds have been shown to disrupt the normal progression of the cell cycle by downregulating cyclins and CDKs involved in cell division .

- NF-κB Inhibition : Certain derivatives inhibit the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation .

- Antimicrobial Mechanisms : The exact mechanisms remain to be fully elucidated; however, structural modifications leading to enhanced binding affinities for bacterial targets are hypothesized.

Toxicological Considerations

Brominated compounds are often scrutinized for their potential toxic effects. Studies suggest that while some brominated flame retardants exhibit carcinogenic properties through genotoxic mechanisms, the specific toxicity profile of this compound requires further investigation .

Table 3: Toxicological Data on Related Brominated Compounds

Q & A

Q. What are the established synthetic routes for 2-(2-Bromoethyl)-1,1'-biphenyl, and what are their comparative advantages?

- Methodological Answer : The synthesis of this compound typically involves bromination or coupling reactions. For example:

- Bromination : Direct bromination of 2-vinylbiphenyl using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ yields the bromoethyl derivative. This method offers regioselectivity but requires precise control of reaction conditions to avoid over-bromination .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromobiphenyl (CAS 2052-07-5) and vinyl boronic esters can introduce the ethyl group, followed by bromination. This approach benefits from high modularity and compatibility with diverse substrates .

- Comparative Table :

| Method | Yield (%) | Key Conditions | Advantages |

|---|---|---|---|

| Radical Bromination | 60-75 | NBS, AIBN, CCl₄, 80°C | Regioselective, minimal byproducts |

| Suzuki Coupling | 50-65 | Pd(PPh₃)₄, K₂CO₃, THF, reflux | Modular, scalable |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm the biphenyl backbone and bromoethyl substitution. Key signals include aromatic protons (δ 7.2–7.6 ppm) and the ethyl-Br group (δ 3.4–3.8 ppm for CH₂Br) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 233.104 (calculated for C₁₂H₁₀Br⁺) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. For example, bond lengths (C-Br ≈ 1.93 Å) and angles confirm the spatial arrangement .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Contradictory reactivity data often arise from steric hindrance or solvent effects. To address this:

- Catalyst Screening : Test bulky ligands (e.g., SPhos, Xantphos) to mitigate steric effects from the biphenyl group. For example, Pd(OAc)₂ with Xantphos improves coupling efficiency in DMF .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions, while non-polar solvents favor elimination pathways.

- Computational Modeling : Density Functional Theory (DFT) studies can predict transition-state energies and identify steric bottlenecks .

Q. How does steric hindrance from the biphenyl moiety influence the bromoethyl group's reactivity in nucleophilic substitutions?

- Methodological Answer : The biphenyl group creates a sterically congested environment, slowing SN2 reactions. Key insights:

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 2-bromoethylbenzene). For this compound, rate constants () are typically 30-50% lower due to hindered backside attack .

- Intramolecular Interactions : X-ray data reveal non-covalent C–H⋯π interactions between the biphenyl rings and bromoethyl group, further restricting conformational flexibility .

- Alternative Pathways : Under high temperatures (>100°C), elimination to form vinylbiphenyl competes with substitution, requiring careful temperature control .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities (e.g., residual solvents) or isomerization. Solutions include:

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product .

- Multi-Technique Validation : Cross-validate NMR with IR (C-Br stretch ≈ 560 cm⁻¹) and elemental analysis (%Br ≈ 34.2) .

- Collaborative Reproducibility : Compare results with independent labs using standardized protocols (e.g., EPA literature review methodologies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.